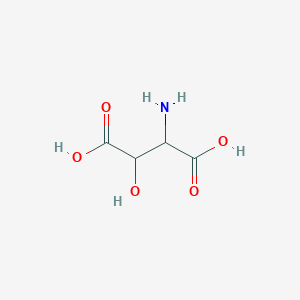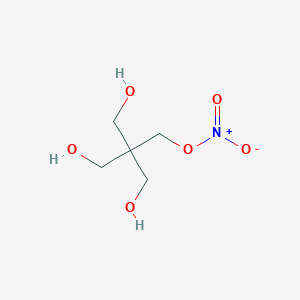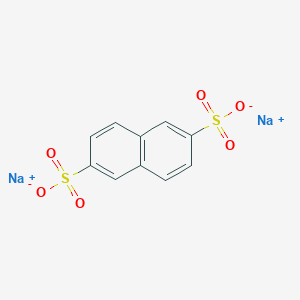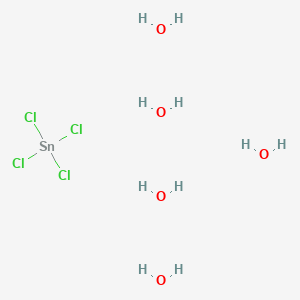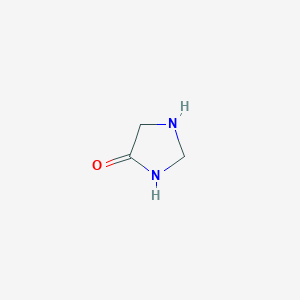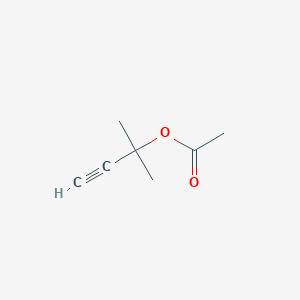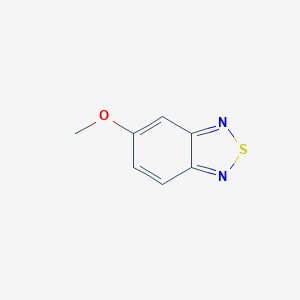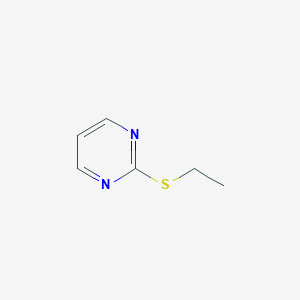
2-(Ethylthio)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylthio)pyrimidine is a heterocyclic organic compound that contains both sulfur and nitrogen atoms in its structure. It is an important chemical intermediate that has various applications in the field of medicinal chemistry. This compound is synthesized by the reaction of ethylthiourea and ethyl acetoacetate in the presence of a base.
Aplicaciones Científicas De Investigación
2-(Ethylthio)pyrimidine has various applications in the field of medicinal chemistry. It has been found to exhibit antiviral, antibacterial, and antifungal properties. It has also been studied for its potential as an anticancer agent. Additionally, it has been used as a building block in the synthesis of other biologically active compounds.
Mecanismo De Acción
The mechanism of action of 2-(Ethylthio)pyrimidine is not fully understood. However, it is believed to act by inhibiting key enzymes involved in various metabolic pathways. This leads to the disruption of cellular processes and ultimately results in cell death.
Efectos Bioquímicos Y Fisiológicos
2-(Ethylthio)pyrimidine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of certain viruses, bacteria, and fungi. It has also been found to induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(Ethylthio)pyrimidine in lab experiments is its relative ease of synthesis. Additionally, it exhibits a broad spectrum of biological activity, making it a useful tool for studying various cellular processes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types.
Direcciones Futuras
There are several future directions for research on 2-(Ethylthio)pyrimidine. One area of interest is its potential as an anticancer agent. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in vivo. Additionally, its potential as an antiviral and antibacterial agent should be further explored. Finally, the synthesis of analogs of 2-(Ethylthio)pyrimidine could lead to the development of new and more potent compounds with improved biological activity.
Conclusion:
In conclusion, 2-(Ethylthio)pyrimidine is an important chemical intermediate with various applications in the field of medicinal chemistry. Its synthesis method is relatively simple, and it exhibits a broad spectrum of biological activity. Further research is needed to fully understand its mechanism of action and to explore its potential as an anticancer, antiviral, and antibacterial agent.
Métodos De Síntesis
2-(Ethylthio)pyrimidine is synthesized by the reaction of ethylthiourea and ethyl acetoacetate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. This method of synthesis is relatively simple and can be carried out in a laboratory setting.
Propiedades
Número CAS |
10132-25-9 |
|---|---|
Nombre del producto |
2-(Ethylthio)pyrimidine |
Fórmula molecular |
C6H8N2S |
Peso molecular |
140.21 g/mol |
Nombre IUPAC |
2-ethylsulfanylpyrimidine |
InChI |
InChI=1S/C6H8N2S/c1-2-9-6-7-4-3-5-8-6/h3-5H,2H2,1H3 |
Clave InChI |
NEHWMOKJEUOJQR-UHFFFAOYSA-N |
SMILES |
CCSC1=NC=CC=N1 |
SMILES canónico |
CCSC1=NC=CC=N1 |
Sinónimos |
Pyrimidine, 2-(ethylthio)- (7CI,8CI,9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







